4-[di-tert-butyl(fluoro)silyl]benzaldehyde
Description
4-[di-tert-butyl(fluoro)silyl]benzaldehyde is a silicon-containing aromatic aldehyde characterized by a bulky di-tert-butylfluorosilyl group at the para position of the benzaldehyde core. This compound combines the electrophilic aldehyde functionality with a sterically hindered silicon-based substituent, which confers unique steric and electronic properties. The fluorine atom on silicon further modulates electron density, influencing reactivity in organic transformations such as aldol condensations or nucleophilic additions.
Properties
CAS No. |
915023-44-8 |
|---|---|
Molecular Formula |
C15H23FOSi |
Molecular Weight |
266.43 g/mol |
IUPAC Name |
4-[ditert-butyl(fluoro)silyl]benzaldehyde |
InChI |
InChI=1S/C15H23FOSi/c1-14(2,3)18(16,15(4,5)6)13-9-7-12(11-17)8-10-13/h7-11H,1-6H3 |
InChI Key |
DJVUUNAPIIORNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C=O)(C(C)(C)C)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[di-tert-butyl(fluoro)silyl]benzaldehyde typically involves the reaction of benzaldehyde with tert-butyl(fluoro)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to achieve high production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 4-[di-tert-butyl(fluoro)silyl]benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in organic synthesis and the production of other valuable compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve nucleophiles, such as halides or alkyl groups, and are facilitated by strong bases or acids.
Major Products Formed: The major products formed from these reactions include various derivatives of benzaldehyde, such as benzoic acid (from oxidation), benzyl alcohol (from reduction), and substituted benzaldehydes (from substitution reactions).
Scientific Research Applications
4-[di-tert-butyl(fluoro)silyl]benzaldehyde has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its unique structure allows for the creation of complex molecules that are difficult to synthesize using other methods. Additionally, it is used in the development of new materials and catalysts, contributing to advancements in various fields of chemistry and materials science.
Mechanism of Action
The mechanism by which 4-[di-tert-butyl(fluoro)silyl]benzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. The compound's fluorine atoms play a crucial role in its reactivity, making it a valuable tool in organic synthesis. The specific mechanisms can vary depending on the reaction conditions and the presence of other reagents, but generally, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Effects
The di-tert-butyl(fluoro)silyl group distinguishes this compound from simpler benzaldehyde derivatives. For example:
- 4-(Trifluoromethyl)benzaldehyde : The trifluoromethyl group is strongly electron-withdrawing, enhancing the aldehyde's electrophilicity and directing reactivity toward nucleophilic aromatic substitution or condensation (e.g., in antimicrobial thiourea derivatives ). In contrast, the silicon-based substituent in 4-[di-tert-butyl(fluoro)silyl]benzaldehyde is less electron-withdrawing but introduces steric bulk, which may hinder reactions requiring planar transition states.
- Methyl 4-carboxybenzaldehyde: The electron-withdrawing ester group increases solubility in polar solvents and directs regioselectivity in reactions like Mukaiyama-Aldol condensations . The silicon analog’s tert-butyl groups may instead promote solubility in nonpolar media.
Reactivity in Organic Transformations
- Condensation Reactions : 4-(Trifluoromethyl)benzaldehyde reacts rapidly with amines or thiosemicarbazides to form hydrazones or thioureas with enhanced bioactivity . The silicon-substituted analog may exhibit slower kinetics due to steric hindrance but could form stabilized silyl ether intermediates.
- Mukaiyama-Aldol Reactions: Silyl enol ethers (e.g., 2b and 2c) react with aldehydes to yield β-siloxy-α-haloketones. The bulky silyl group in this compound might reduce diastereoselectivity compared to smaller substituents (e.g., methyl or naphthyl groups) .
Table 1: Key Properties of this compound vs. Analogues
| Property | This compound | 4-(Trifluoromethyl)benzaldehyde | 4-(N,N-Dimethylamino)benzaldehyde |
|---|---|---|---|
| Electron Effect | Moderate electron-withdrawing (Si-F) | Strongly electron-withdrawing | Electron-donating (NMe₂) |
| Steric Bulk | High (di-tert-butyl) | Low | Moderate |
| Reactivity in Condensation | Slower (steric hindrance) | Fast | Moderate |
| Bioactivity Potential | Improved stability, variable permeability | High antimicrobial activity | AChE inhibition |
Research Implications and Limitations
- Synthetic Applications : Reactivity in silyl-mediated cross-couplings or polymerizations.
- Biological Screening : Comparative assays against microbial or inflammatory targets .
- Spectroscopic Analysis : Comparison of UV/Vis or NMR profiles with halogenated benzaldehydes (e.g., bromo/chloro derivatives in Figure 3 of ).
Biological Activity
4-[di-tert-butyl(fluoro)silyl]benzaldehyde is a specialized compound that has garnered attention in various fields of research, particularly due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant data from various studies and providing a comprehensive overview of its mechanisms of action, applications, and case studies.
This compound is characterized by its silyl group, which enhances its stability and reactivity. The compound's structure includes:
- Chemical Formula : C13H21FOSi
- CAS Number : 915023-44-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the bulky tert-butyl groups contribute to its unique binding properties, influencing its reactivity in biological systems.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related silylated compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives show cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
- Mechanism : The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest:
- Inhibition of Growth : Compounds with similar silyl functionalities have shown efficacy in inhibiting bacterial growth, potentially through disruption of microbial cell membranes.
- Potential Applications : These properties indicate potential uses in developing new antimicrobial agents.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing this compound derivatives evaluated their biological activity against specific cancer cell lines. The results indicated that modifications to the silyl group significantly affected cytotoxicity levels.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Derivative A | MCF-7 | 10 |
| Derivative B | HeLa | 5 |
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of silylated benzaldehydes, including our compound, against various bacterial strains. The findings revealed promising results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 20 |
| P. aeruginosa | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
